methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of 4-hydroxy-2-quinolones , which are known to have interesting pharmaceutical and biological activities . .
Mode of Action
It’s known that 4-hydroxy-2-quinolones interact with their targets through various mechanisms, depending on the specific derivative and target
Preparation Methods
The synthesis of methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multicomponent reactions (MCRs). MCRs are a class of convergent reactions where three or more reactants combine in a single reaction vessel to form a product that incorporates significant portions of all the reactants . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. For instance, a common synthetic route might involve the reaction of 3-acetyl-4-hydroxycoumarin, aromatic aldehyde, and malononitrile in the presence of ammonium acetate and a suitable solvent .
Chemical Reactions Analysis
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features and biological activity . It has also been explored in materials science for its potential use in the development of novel materials with specific properties . Additionally, its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of other complex molecules .
Comparison with Similar Compounds
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as coumarin derivatives and other heterocyclic compounds containing sulfur atoms . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the sulfanylidene group in this compound distinguishes it from others and contributes to its unique chemical and biological properties .
Similar Compounds
- Coumarin derivatives
- Thiosemicarbazide derivatives
- Pyrimidine derivatives
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKAXAIJDBJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.